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An In-depth Technical Guide to JH-X-119-01: A Covalent IRAK1 Inhibitor For Researchers,

Scientists, and Drug Development Professionals

Introduction
JH-X-119-01 is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-

Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in innate immune signaling

pathways.[1][2][3][4][5] Dysregulation of IRAK1 is implicated in various neoplastic disorders,

particularly in B-cell lymphomas with MYD88 mutations, such as Waldenström's

macroglobulinemia (WM) and the ABC subtype of Diffused Large B-cell Lymphoma (DLBCL).[1]

[3][6] JH-X-119-01 was developed as a selective probe to investigate IRAK1 biology and for

potential therapeutic development.[1][7] This document provides a comprehensive technical

overview of its biochemical properties, mechanism of action, and the experimental protocols

used for its characterization.

Mechanism of Action
JH-X-119-01 functions as an irreversible inhibitor of IRAK1.[1][7] It contains an acrylamide

"warhead" that forms a covalent bond with a specific cysteine residue, C302, within the kinase

domain of IRAK1.[1][4][7] This covalent modification permanently inactivates the enzyme,

blocking its downstream signaling functions. The importance of this covalent interaction is

highlighted by the significantly reduced potency of its reversible analogue.[6] Mass

spectrometry studies have confirmed that JH-X-119-01 preferentially labels C302 over other

cysteine residues like C307.[1][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10825151?utm_src=pdf-interest
https://www.benchchem.com/product/b10825151?utm_src=pdf-body
https://www.benchchem.com/product/b10825151?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7667833/
https://www.targetmol.com/compound/jh-x-119-01
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.0c00378
https://www.probechem.com/products_JH-X-119-01.html
https://www.selleckchem.com/products/jh-x-119-01.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7667833/
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.0c00378
https://iwmf.com/wp-content/uploads/2021/01/Hatcher-Treon_Gray-IRAK1-inhibitor-JH-X-119-01-Med-Chem-Letters_Nov2020.pdf
https://www.benchchem.com/product/b10825151?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7667833/
https://www.medkoo.com/products/39686
https://www.benchchem.com/product/b10825151?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7667833/
https://www.medkoo.com/products/39686
https://pmc.ncbi.nlm.nih.gov/articles/PMC7667833/
https://www.probechem.com/products_JH-X-119-01.html
https://www.medkoo.com/products/39686
https://iwmf.com/wp-content/uploads/2021/01/Hatcher-Treon_Gray-IRAK1-inhibitor-JH-X-119-01-Med-Chem-Letters_Nov2020.pdf
https://www.benchchem.com/product/b10825151?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7667833/
https://iwmf.com/wp-content/uploads/2021/01/Hatcher-Treon_Gray-IRAK1-inhibitor-JH-X-119-01-Med-Chem-Letters_Nov2020.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The inhibitory activity and selectivity of JH-X-119-01 have been characterized through various

biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: Biochemical Activity and Selectivity
Target Parameter Value Notes

IRAK1 IC₅₀ 9 nM

Apparent IC₅₀ in a

biochemical assay.[1]

[4][5][6][8][9]

IRAK4 % Inhibition No inhibition

Tested at

concentrations up to

10 µM.[1][6][8]

YSK4 IC₅₀ 57 nM
Off-target kinase.[1][4]

[6]

MEK3 - Identified as off-target

IC₅₀ not determined

due to lack of

commercially

available assays at

the time of the study.

[1][6]

Kinome Scan
Selectivity Score

(S(10))
0.01

Scanned against 468

kinases at 1 µM,

indicating exceptional

selectivity.[1][4][6]

Table 2: Cellular Activity
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Cell Lines
Mutation
Status

Parameter Value Range Notes

WM, DLBCL,

and other

lymphoma cell

lines

MYD88 mutated EC₅₀ 0.59 - 9.72 µM

Demonstrates

moderate

cytotoxic activity

in cancer cell

lines dependent

on IRAK1

signaling.[1][6]

Signaling Pathway
IRAK1 is a key mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R)

signaling pathways, which are fundamental to the innate immune response.[10][11][12][13]

Upon receptor activation by pathogens or cytokines, the adaptor protein MyD88 is recruited,

which in turn recruits and activates IRAK family kinases, including IRAK1.[1][11][12] Activated

IRAK1 then dissociates from the receptor complex and interacts with TRAF6, leading to the

activation of downstream pathways, most notably the NF-κB and MAPK pathways, which drive

the expression of pro-inflammatory genes.[11][12][13] In certain B-cell lymphomas, a common

L265P mutation in MYD88 leads to constitutive activation of this pathway, promoting malignant

cell survival and proliferation.[1][13]
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Caption: The IRAK1 signaling pathway and the inhibitory action of JH-X-119-01.
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Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize JH-X-
119-01.

Biochemical Kinase Assay (IRAK1 Inhibition)
Objective: To determine the in vitro potency (IC₅₀) of JH-X-119-01 against IRAK1.

Methodology: A fixed time-point biochemical assay was likely performed.

Recombinant human IRAK1 enzyme is incubated with a range of concentrations of JH-X-
119-01 in assay buffer.

The reaction is initiated by the addition of ATP and a suitable peptide substrate.

The mixture is incubated for a specified time at a controlled temperature (e.g., 30°C).

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is

often done using methods like ADP-Glo™ Kinase Assay, which measures ADP production

as an indicator of kinase activity.

The percentage of inhibition at each concentration is calculated relative to a DMSO

control.

IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic

equation using graphing software.

Intact Protein Mass Spectrometry for Covalent Labeling
Objective: To confirm that JH-X-119-01 forms a covalent bond with IRAK1.

Methodology:

Recombinant IRAK1 protein is incubated with an excess of JH-X-119-01 or a DMSO

vehicle control for a set period.

The samples are subjected to Liquid Chromatography-Mass Spectrometry (LC-MS)

analysis.
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The total mass of the protein is measured. A mass shift corresponding to the molecular

weight of JH-X-119-01 (452.47 g/mol ) in the inhibitor-treated sample compared to the

control confirms the formation of a covalent adduct.[7]

Peptide Mapping by Nanoflow LC-MS/MS
Objective: To identify the specific amino acid residue (C302) that is covalently modified by

JH-X-119-01.

Methodology:

IRAK1 protein, covalently labeled with JH-X-119-01 as described above, is subjected to

proteolytic digestion (e.g., using trypsin).

The resulting peptide mixture is analyzed by nanoflow liquid chromatography coupled to

tandem mass spectrometry (LC-MS/MS).[1]

The MS/MS fragmentation spectra of the peptides are analyzed to identify the peptide

containing the covalent modification.

The specific site of modification (C302) is pinpointed by identifying the fragment ions that

carry the mass of the inhibitor.[1][6]
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Caption: Workflow for the characterization of JH-X-119-01.

Cellular Proliferation/Viability Assays
Objective: To determine the cytotoxic effects (EC₅₀) of JH-X-119-01 on cancer cell lines.

Methodology:

Cells (e.g., MYD88-mutated DLBCL and WM cell lines) are seeded in 96-well plates and

allowed to adhere overnight.[1]

Cells are treated with a serial dilution of JH-X-119-01 for a specified duration (e.g., 72

hours).

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP

levels as an indicator of metabolically active cells.
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Luminescence is read on a plate reader.

EC₅₀ values are calculated by normalizing the data to DMSO-treated controls and fitting to

a dose-response curve.

Synergy Studies
Objective: To evaluate if JH-X-119-01 acts synergistically with other targeted agents like the

BTK inhibitor ibrutinib.[1]

Methodology:

Cancer cells are treated with varying concentrations of JH-X-119-01 and ibrutinib, both

alone and in combination, across a dose matrix.

Cell viability is measured after a set incubation period.

The results are analyzed using the Chou-Talalay method to calculate a Combination Index

(CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive

effect, and a value greater than 1 indicates antagonism.[1]

Conclusion
JH-X-119-01 is a well-characterized, potent, and highly selective covalent inhibitor of IRAK1.[1]

Its demonstrated ability to irreversibly bind to C302 allows for the specific interrogation of

IRAK1-dependent signaling.[1][7] With proven anti-proliferative activity in MYD88-mutated B-

cell lymphoma cell lines and synergistic effects with clinically relevant inhibitors, JH-X-119-01
stands as a valuable chemical probe for basic research and a foundational tool for the

development of novel therapeutics targeting IRAK1-driven diseases.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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